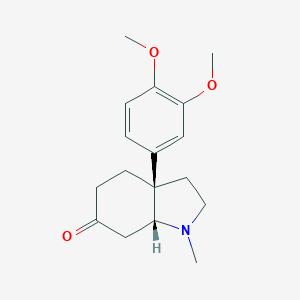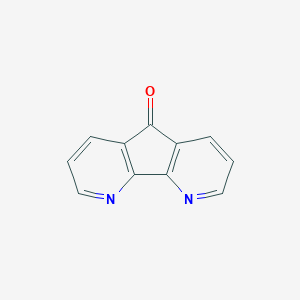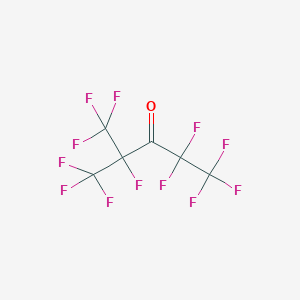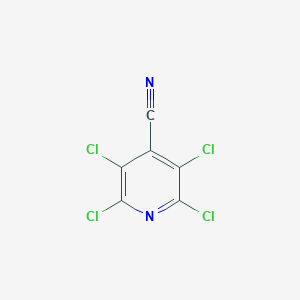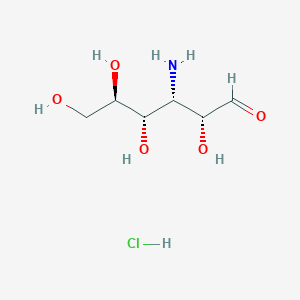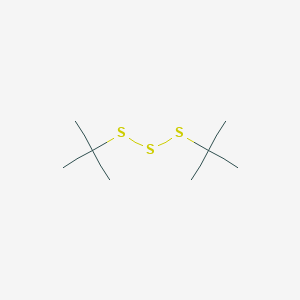
Trisulfide, bis(1,1-dimethylethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisulfide, bis(1,1-dimethylethyl) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as tert-Butyl trisulfide and has the molecular formula C6H14S3. It is a colorless liquid that has a strong odor.
作用機序
The mechanism of action of trisulfide, bis(1,1-dimethylethyl) is not fully understood. However, it is believed that it exerts its effects through the generation of reactive oxygen species (ROS) and the inhibition of certain enzymes. ROS are known to induce apoptosis in cells, which may explain the compound's potential use in cancer treatment.
生化学的および生理学的効果
Trisulfide, bis(1,1-dimethylethyl) has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against different microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
実験室実験の利点と制限
Trisulfide, bis(1,1-dimethylethyl) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. It is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its strong odor, which can be unpleasant and may require special handling.
将来の方向性
There are several future directions for the study of trisulfide, bis(1,1-dimethylethyl). One potential direction is the further study of its antimicrobial activity and its potential use as an alternative to traditional antibiotics. Another direction is the study of its effects on different types of cancer cells and the development of new cancer treatments based on this compound. Additionally, the potential use of this compound in other fields, such as agriculture and environmental science, could also be explored.
Conclusion:
Trisulfide, bis(1,1-dimethylethyl) is a chemical compound that has shown potential for various applications in scientific research. Its synthesis method is relatively simple, and it has been found to have antimicrobial activity and potential use in cancer treatment. While there are limitations to using this compound in lab experiments, its future directions in research are promising, and further studies may lead to new discoveries and applications.
合成法
The synthesis of trisulfide, bis(1,1-dimethylethyl) can be achieved through different methods. One of the most common methods is the reaction between tert-butyl mercaptan and sulfur. This reaction is carried out in the presence of a suitable catalyst under controlled conditions. The yield of this reaction is typically high, and the purity of the product can be improved through various purification techniques.
科学的研究の応用
Trisulfide, bis(1,1-dimethylethyl) has been studied extensively for its potential applications in various fields. In the medical field, it has shown potential as an antimicrobial agent and has been studied for its effects on different microorganisms. It has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.
特性
CAS番号 |
4253-90-1 |
|---|---|
製品名 |
Trisulfide, bis(1,1-dimethylethyl) |
分子式 |
C8H18S3 |
分子量 |
210.4 g/mol |
IUPAC名 |
2-(tert-butyltrisulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S3/c1-7(2,3)9-11-10-8(4,5)6/h1-6H3 |
InChIキー |
NYLJHRUQFXQNPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SSSC(C)(C)C |
正規SMILES |
CC(C)(C)SSSC(C)(C)C |
その他のCAS番号 |
4253-90-1 |
同義語 |
di-tert-butyl trisulphide; Di-tert-butyl trisulfide; Di-tert-butyl pertrisulfide; Einecs 224-226-6; Trisulfide, bis(1,1-dimethylethyl) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



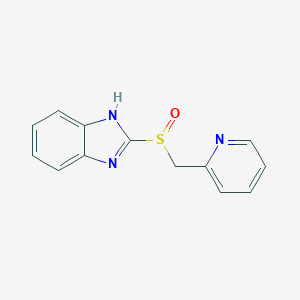
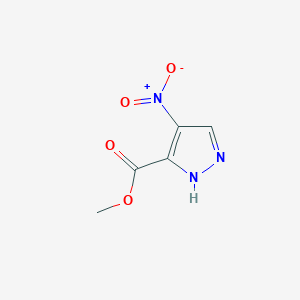
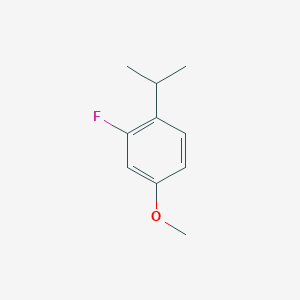
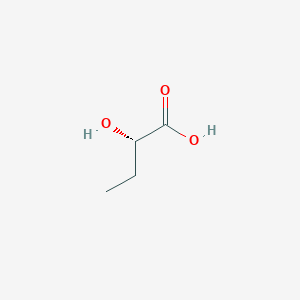
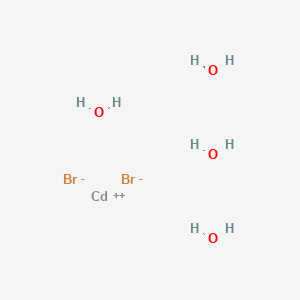
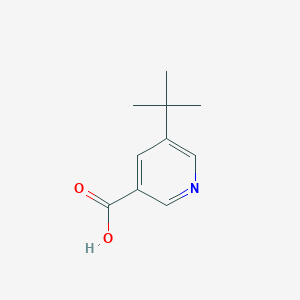
![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
